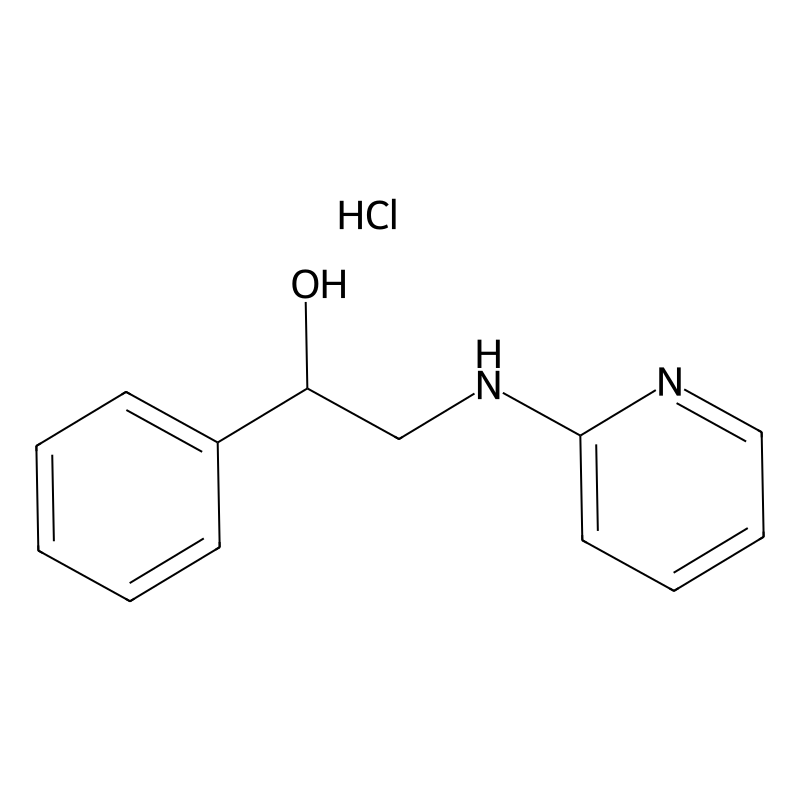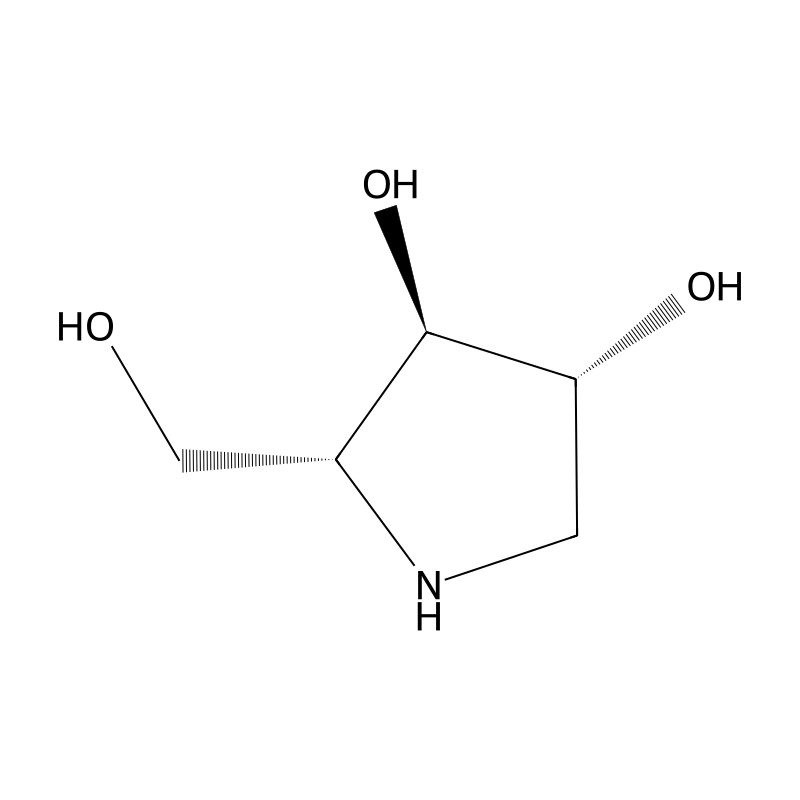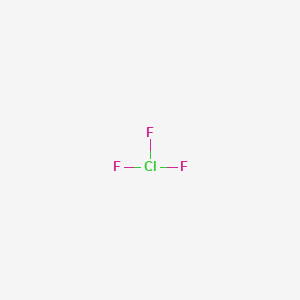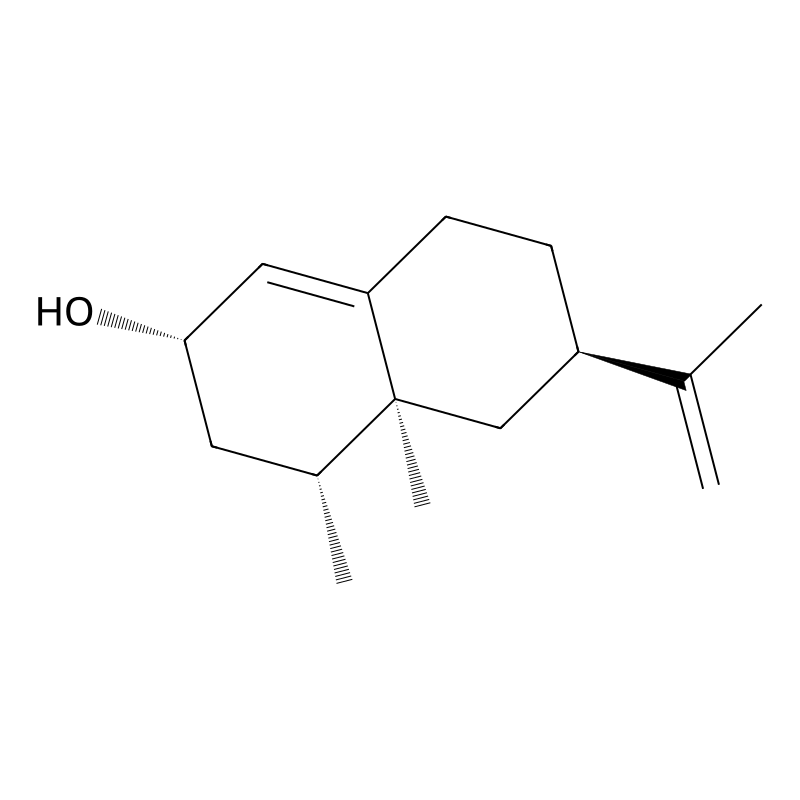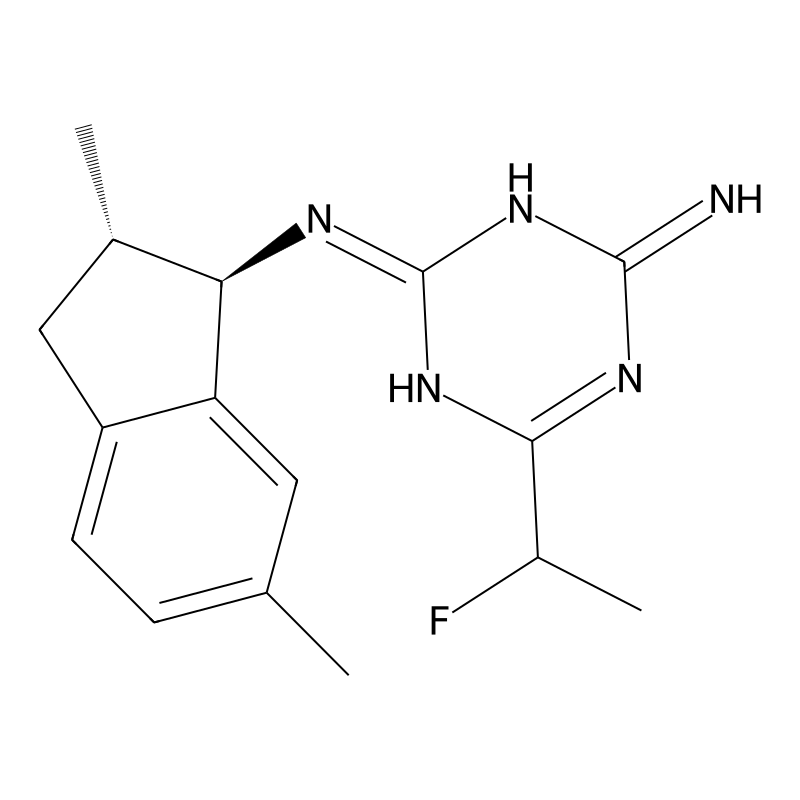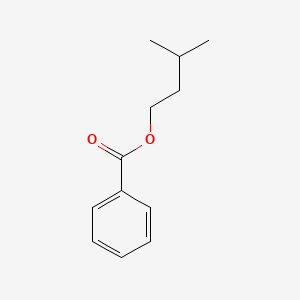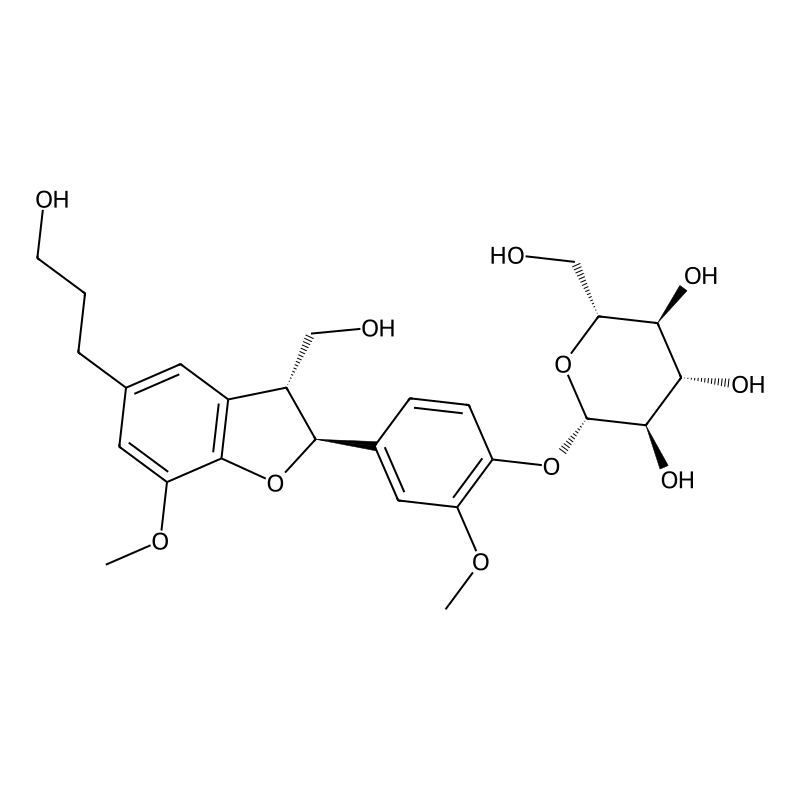alpha-Phellandrene
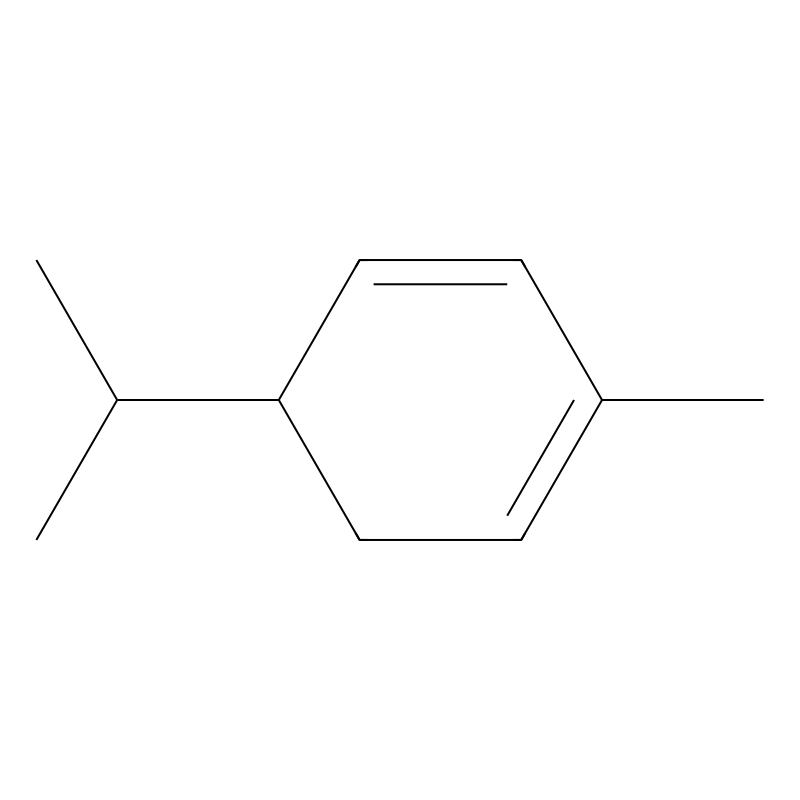
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Soluble (in ethanol)
Synonyms
Canonical SMILES
Biological Activities:
Alpha-phellandrene has been the subject of numerous scientific investigations exploring its potential antimicrobial, antifungal, and insecticidal properties. Studies have shown its effectiveness against various bacteria, fungi, and insects, including:
- Bacteria: Escherichia coli, Staphylococcus aureus, and Bacillus subtilis [Source: National Institutes of Health (.gov) ]
- Fungi: Aspergillus niger and Candida albicans [Source: National Institutes of Health (.gov) ]
- Insects: Aedes aegypti (mosquito) and Tribolium castaneum (red flour beetle) [Source: National Institutes of Health (.gov) ]
Potential Pharmaceutical Applications:
The aforementioned biological activities of alpha-phellandrene have sparked interest in its potential applications in the pharmaceutical field. Research is ongoing to explore its efficacy in:
- Developing new antimicrobial drugs: Due to the growing concern of antibiotic resistance, alpha-phellandrene's potential to combat various bacteria is being investigated as a possible alternative or complementary treatment [Source: National Institutes of Health (.gov) ]
- Treating fungal infections: The antifungal properties of alpha-phellandrene suggest its potential use in managing fungal infections, especially those resistant to conventional antifungal drugs [Source: National Institutes of Health (.gov) ]
Food Science Applications:
Alpha-phellandrene is recognized as a safe flavoring agent by the US Food and Drug Administration (FDA) and is found in various essential oils, including eucalyptus, tea tree, and fennel [Source: National Institutes of Health (.gov) ]. Additionally, research suggests its potential role in:
- Food preservation: Due to its antimicrobial properties, alpha-phellandrene might contribute to extending the shelf life of food products by inhibiting the growth of spoilage microorganisms [Source: National Institutes of Health (.gov) ]
- Pest control in food storage: The insecticidal properties of alpha-phellandrene could potentially be used to manage insects that infest stored food grains and other products.
Alpha-Phellandrene is a cyclic monoterpene with the chemical formula . It is characterized by its pleasant, peppery, woody, and herbaceous aroma, making it a valuable component in various essential oils and fragrances. This compound is one of two isomers of phellandrene, the other being beta-phellandrene. In alpha-phellandrene, both double bonds are endocyclic, whereas in beta-phellandrene, one double bond is exocyclic. It was first isolated from the essential oil of Eucalyptus phellandra (now called Eucalyptus radiata) and can also be found in the essential oils of other plants like Eucalyptus dives and various citrus fruits .
The synthesis of alpha-phellandrene involves several key steps:
- Biosynthesis: It begins with the condensation of dimethylallyl pyrophosphate and isopentenyl pyrophosphate to form geranyl pyrophosphate.
- Cyclization: This compound undergoes cyclization to generate a menthyl cation.
- Hydride Shift: A hydride shift occurs, resulting in the formation of an allylic carbocation.
- Elimination Reaction: Finally, an elimination reaction yields either alpha-phellandrene or beta-phellandrene .
In terms of reactivity, alpha-phellandrene can form hazardous peroxides upon contact with air at elevated temperatures, which poses safety considerations during its storage and handling .
Alpha-phellandrene exhibits a range of biological activities:
- Antitumoral Effects: Research indicates that it can promote immune responses and induce apoptosis in cancer cells. Studies have shown that oral administration enhances phagocytosis and natural killer cell activity in mice .
- Antinociceptive Properties: It has demonstrated potential in reducing pain responses in animal models, particularly in conditions involving tumor growth .
- Immune Modulation: The compound influences gene expression related to immune responses, suggesting its utility in therapeutic contexts for enhancing immunity .
Various methods exist for synthesizing alpha-phellandrene:
- Natural Extraction: It can be isolated from essential oils through distillation methods.
- Chemical Synthesis: Techniques such as continuous-flow synthesis from natural feedstocks have been developed to produce alpha-phellandrene efficiently .
- High-Throughput Methods: Recent advancements include high-throughput synthesis techniques that streamline production processes for this compound .
Alpha-phellandrene finds applications across several industries:
- Fragrance Industry: Its appealing aroma makes it a popular ingredient in perfumes and scented products.
- Food Industry: Used as a flavoring agent due to its pleasant taste profile.
- Pharmaceuticals: Its biological activities suggest potential applications in drug development, particularly in cancer therapy and pain management .
Alpha-phellandrene shares structural similarities with several other monoterpenes. Here are some comparable compounds:
Uniqueness of Alpha-Phellandrene
Alpha-phellandrene's distinct structural features—specifically its endocyclic double bonds—contribute to its unique aroma profile and biological activities, setting it apart from similar compounds. Its potential therapeutic applications further enhance its significance within both the fragrance and pharmaceutical industries .
Physical Description
Colourless to slightly yellow, mobile liquid; peppery, woody, herbaceous aroma
Color/Form
XLogP3
Boiling Point
Density
GHS Hazard Statements
H226 (99.94%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (97.56%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms


Flammable;Health Hazard
Other CAS
4221-98-1
99-83-2
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Methods of Manufacturing
General Manufacturing Information
STRUCTURE: SEMMLER, BER 36, 1749 (1903). SYNTHESIS: READ, STOREY, J CHEM SOC 1930, 2770. CONFIGURATION: BURGSTAHLER ET AL, J AM CHEM SOC 83, 4660 (1961). REVIEW: JL SIMONSEN, THE TERPENES VOL 1 (UNIVERSITY PRESS, CAMBRIDGE, 2ND ED, 1947) PP 193-204.
MONOCYCLIC TERPENE OCCURRING AS (A) D- & (B) L-OPTICAL ISOMERS.
NATURAL OCCURRENCE AND CHEMISTRY OF ALPHA-PHELLANDRENE.
IN DILL ALPHA-PHELLANDRENE CONTENT WAS HIGHEST @ NIGHT, DECR IN DAYLIGHT WITH COMPETITION OF CARVONE PRODN.
For more General Manufacturing Information (Complete) data for ALPHA-PHELLANDRENE (18 total), please visit the HSDB record page.
Analytic Laboratory Methods
TLC AND GLC STUDIES OF ESSENTIAL OIL FROM BOSWELLIA SERRATA LEAVES.
ALPHA-PHELLANDRENE WAS IDENTIFIED AS CONSTITUENT OF CARAWAY SEED OIL.
TLC & GAS CHROMATOGRAPHY ON VOLATILE OIL FROM HERB OF FALCARIA VULGARIS BERNH.
ANALYSIS OF TRACE TERPENES BY MASS CHROMATOGRAPHY.
Dates
α-Phellandrene exhibits antinociceptive and tumor-reducing effects in a mouse model of oncologic pain
Flaviano Ribeiro Pinheiro-Neto, Everton Moraes Lopes, Boris Timah Acha, Laércio da Silva Gomes, Willian Amorim Dias, Antonio Carlos Dos Reis Filho, Bianca de Sousa Leal, Débora Caroline do Nascimento Rodrigues, Jurandy do Nascimento Silva, Dalton Dittz, Paulo Michel Pinheiro Ferreira, Fernanda Regina de Castro AlmeidaPMID: 33744277 DOI: 10.1016/j.taap.2021.115497
Abstract
Medical reports indicate a prevalence of pain in 50% of patients with cancer. In this context, this article investigated the antinociceptive activity of α-PHE using in vivo Sarcoma-180-induced hypernociception in mice to detail its mechanism(s) of antinociception under different conditions of treatment and tumor progression. Firsty, in vitro cytotoxic action was assessed using melanoma B-16/F-10 and S-180 murine cells and colorimetric MTT assays. For in vivo studies, acute treatment with α-PHE (6.25, 12.5, 25 and 50 mg/kg orally by gavage) was performed on the 1st day after S-180 inoculation. Subacute treatments were performed for 8 days starting on the next day (early protocol) or on day 8 after S-180 inoculation (late protocol). For all procedures, mechanical nociceptive evaluations were carried out by von Frey's technique in the subaxillary region peritumoral tissue (direct nociception) and in right legs of S-180-bearing mice (indirect nociception). α-PHE showed in vitro cytotoxic action on B-16/F-10 and S-180 (CIvalues of 436.0 and 217.9 μg/mL), inhibition of in vivo tumor growth (ranging from 47.3 to 82.7%) and decreased direct (peritumoral tissue in subaxillary region) and indirect (right leg) mechanical nociception in Sarcoma 180-bearing mice with early and advanced tumors under acute or subacute conditions of treatment especially at doses of 25 and 50 mg/kg. It improved serum levels of GSH as well as diminished systemic lipid peroxidation, blood cytokines (interleukin-1β, -4, -6, and tumor necrosis factor-α). Such outcomes highlight α-PHE as a promising lead compound that combines antinociceptive and antineoplasic properties. Its structural simplicity make it a cost-effective alternative, justifying further mechanistic investigations and the development of pharmaceutical formulations. Moreover, the protocols developed and standardized here make it possible to use Sarcoma-180 hypernociception model to evaluate the capacity of new antinociceptive molecules under conditions of cancer-related allodynia.
Variability of the Chemical Composition and Bioactivity between the Essential Oils Isolated from Male and Female Specimens of
Eduardo Valarezo, Vladimir Morocho, Luis Cartuche, Fernanda Chamba-Granda, Magdaly Correa-Conza, Ximena Jaramillo-Fierro, Miguel Angel MenesesPMID: 34361766 DOI: 10.3390/molecules26154613
Abstract
(Ruiz & Pav.) G. is a native species of Ecuador used in traditional medicine for treatment of rheumatism, bronchitis, cold, cough, asthma, bone pain, and stomach pain. In this study, freshleaves of male and female specimens were collected and subjected to hydrodistillation for the extraction of the essential oil. The chemical composition of male and female essential oil was determined by gas chromatography-gas chromatography equipped with a flame ionization detector and coupled to a mass spectrometer using a non-polar and a polar chromatographic column. The antibacterial activity was assayed against five Gram-positive and two Gram-negative bacteria, and two dermatophytes fungi. The scavenging radical properties of the essential oil were evaluated by DPPH and ABTS assays. The chemical analysis allowed us to identify forty-three compounds that represent more than 98% of the total composition. In the non-polar and polar column, α-phellandrene was the principal constituent in male (28.24 and 25.90%) and female (26.47 and 23.90%) essential oil. Other main compounds were methyl chavicol, germacrene D, methyl eugenol, and α-pinene. Female essential oil presented a strong activity against
(ATCC 9997) with an minimum inhibitory concentration (MIC) of 500 μg/mL and a scavenging capacity SC
of 800 µg/mL.
Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes
Karolina A Wojtunik-KuleszaPMID: 33198134 DOI: 10.3390/molecules25225267
Abstract
Terpenes, wide-spread secondary plant metabolites, constitute important parts of many natural compounds that hold various biological activities, including antioxidant, calming, antiviral, and analgesic activities. Due to their high volatility and low solubility in water, studies of compounds based on terpenes are difficult, and methodologies must be adjusted to their specific characteristics. Considering the significant influence of iron ions on dementia development, the activity of terpenes in reducing Ferepresents an important area to be determined. Previously obtained results were unreliable because ferric-reducing antioxidant power (FRAP) methodology was not adjusted regarding studying terpenes. Taking this fact into account, the aim of this study was to optimize the method for monoterpene assessment. The study included three modifications, namely, (1) slightly adjusting the entire FRAP procedure, (2) replacing methanol with other solvents (heptane, butanone, or ethyl acetate), and (3) adding Tween 20. Additionally, a thin layer chromatography (TLC) -FRAP assay was performed. The obtained results revealed significant improvement in the reduction activity of selected terpenes (linalool, α-phellandrene, and α-terpinene) in studies with Tween 20, whereas replacing methanol with other solvents did not show the expected effects.
Chemical and Genotypic Variations in
Diana R Amazonas, Celso Oliveira, Lauro E S Barata, Eric J Tepe, Massuo J Kato, Rosa H V Mourão, Lydia F YamaguchiPMID: 33375652 DOI: 10.3390/molecules26010069
Abstract
has been exploited since the end of the nineteenth century for its essential oil, a valuable ingredient in the perfumery industry. This species occurs mainly in Northern South America, and the morphological similarity among differentspecies often leads to misidentification, which impacts the consistency of products obtained from these plants. Hence, we compared the profiles of volatile organic compounds (essential oils) and non-volatile organic compounds (methanolic extracts) of two populations of
from the RESEX and FLONA conservation units, which are separated by the Tapajós River in Western Pará State. The phytochemical profile indicated a substantial difference between the two populations: samples from RESEX present α-phellandrene (22.8%) and linalool (39.6%) in their essential oil composition, while samples from FLONA contain mainly linalool (83.7%). The comparison between phytochemical profiles and phylogenetic data indicates a clear difference, implying genetic distinction between these populations.
Wound Healing Activity of α-Pinene and α-Phellandrene
Judith Salas-Oropeza, Manuel Jimenez-Estrada, Armando Perez-Torres, Andres Eliu Castell-Rodriguez, Rodolfo Becerril-Millan, Marco Aurelio Rodriguez-Monroy, Katia Jarquin-Yañez, Maria Margarita Canales-MartinezPMID: 33923276 DOI: 10.3390/molecules26092488
Abstract
is used in Mexican folk medicine to treat wounds on the skin. Recently, it was shown that the essential oil (EO) ofhas wound healing activity, accelerating cutaneous wound closure and generating scars with good tensile strength. α-pinene (PIN) and α-phellandrene (FEL) are terpenes that have been found in this EO, and it has been shown in different studies that both have anti-inflammatory activity. The aim of this study was to determine the wound healing activity of these two terpenes. The results of in vitro tests demonstrate that PIN and FEL are not cytotoxic at low concentrations and that they do not stimulate fibroblast cell proliferation. In vivo tests showed that the terpenes produce stress-resistant scars and accelerate wound contraction, due to collagen deposition from the early stages, in wounds treated with both terpenes. Therefore, we conclude that both α-pinene and α-phellandrene promote the healing process; this confirms the healing activity of the EO of
, since having these terpenes as part of its chemical composition explains part of its demonstrated activity.
Two new eudesman-4α-ol epoxides from the stem essential oil of
Didjour Albert Kambiré, Acafou Thierry Yapi, Jean Brice Boti, Zana Adama Ouattara, Zanahi Félix Tonzibo, Jean-Jacques Filippi, Ange Bighelli, Félix TomiPMID: 30908078 DOI: 10.1080/14786419.2019.1586701
Abstract
The investigation of the stem essential oil of(DC.) Sch. Bip. ex Oliv. (Asteraceae) from Côte d'Ivoire was carried out, using a combination of chromatographic (GC-RI, CC, pc-GC) and spectroscopic (GC-MS,
C NMR) techniques. This study led to the identification of fifty constituents of which two new natural compounds 7β,11β-epoxy-eudesman-4α-ol and 7α,11α-epoxy-eudesman-4α-ol. Their structures were elucidated by 1 D and 2 D NMR spectroscopy after pc-GC purifying. Finally, 98.9% of the whole composition of the oil was identified with a high amount of 2,5-dimethoxy-
-cymene (78.9%). The other significant components were α-humulene (6.2%), (
)-β-caryophyllene (1.7%), thymyl methyl oxide (1.7%), α-phellandrene (1.5%),
-cymene (1.2%), (3αH,4βH,6αH,1αMe)-1,6-epoxy-3-hydroxycarvotanacetone angelic acid ester (1.1%) and 10-
-γ-eudesmol (1.0%).
Wound healing activity of terpinolene and α-phellandrene by attenuating inflammation and oxidative stress in vitro
Marcella Malavazi de Christo Scherer, Franciane Martins Marques, Mariana Moreira Figueira, Maria Carolina Oliveira Peisino, Elisângela Flávia Pimentel Schmitt, Tamara P Kondratyuk, Denise Coutinho Endringer, Rodrigo Scherer, Marcio FronzaPMID: 30792116 DOI: 10.1016/j.jtv.2019.02.003
Abstract
This study was undertaken to investigate the in vitro wound healing effects and the anti-inflammatory and antioxidant activities of terpinolene and α-phellandrene. The in vitro stimulatory effects on the proliferation and migration of fibroblasts were assessed using the scratch assay. The anti-inflammatory activity was evaluated using cell-based assays by investigating their influence on nitric oxide (NO), superoxide anion (O), tumour necrosis factor-alpha (TNF-α) and interleukin 6 (IL-6) production and using the TNF-α-induced nuclear factor kappa (NF-κB) assay. Antioxidant activity was determined by the ABTS cation radical scavenging capacity, ferric reducing/antioxidant potential (FRAP), and NO free radical scavenging assays. Terpinolene and α-phellandrene significantly increased the migration and proliferation of fibroblasts and suppressed the pro-inflammatory cytokines IL-6 and TNF-α in a dose-dependent manner. Terpinolene and α-phellandrene at a concentration of 100 μM significantly inhibited NO production (41.3 and 63.8%, respectively) in a macrophage cell-culture-based assay, and resulted in reductions in O
production of 82.1 ± 3.5% and 70.6 ± 4.3%, respectively. Moreover, these monoterpenes were verified to suppress NF-κB activity. In summary, terpinolene and α-phellandrene may contribute to broadening clinical options in the treatment of wounds by attenuating inflammation and oxidative stress in vitro.
α-Phellandrene attenuates tissular damage, oxidative stress, and TNF-α levels on acute model ifosfamide-induced hemorrhagic cystitis in mice
R L G Gonçalves, F V M Cunha, B P S Sousa-Neto, L S A Oliveira, M E Lopes, D C Rezende, I J O Sousa, K M Nogueira, L K M Souza, J V R Medeiros, D V T Wong, V M P Pereira, R C P Lima-Júnior, D P Sousa, C P C Oliveira, F R C Almeida, Francisco de Assis OliveiraPMID: 32415495 DOI: 10.1007/s00210-020-01869-3
Abstract
Hemorrhagic cystitis (HC) is the major dose-limiting adverse effect of the clinical use ifosfamide (IFOS). The incidence of this side effect can be as high as 75%. Mesna has been used to reduce the risk of HC, although 5% of patients who get IFOS treatment may still suffer from HC. In previous studies, our group demonstrated that α-phellandrene (α-PHE) possesses anti-inflammatory activity, which opens the door for its study in the attenuation of HC. The objective of this study was to investigate the potential uroprotective effect of the α-PHE in the mouse model of IFOS-induced HC. In order to analyze the reduction of the urothelial damage, the bladder wet weight, hemoglobin content, and the Evans blue dye extravasation from the bladder matrix were evaluated. To investigate the involvement of neutrophil migration and lipid peroxidation and involvement of enzymatic and endogenous non-enzymatic antioxidants, the tissue markers myeloperoxidase (MPO), malondialdehyde, nitrite/nitrate (NOx), superoxide dismutase (SOD), and reduced glutathione (GSH) were evaluated. TNF-α and IL-1β were measured by ELISA immunoassay technique. The results show that pretreatment with α-PHE significantly reduced urothelial damage that was accompanied by a decrease in the activity of MPO, MDA, and NOx levels and prevention of the depletion of SOD and GSH in bladder tissues. In the assessment of cytokines, α-PHE was able to significantly reduce TNF-α level. However, it does not affect the activities of IL-1β. These data confirm that α-PHE exerts potent anti-inflammatory properties and demonstrates that α-PHE represents a promising therapeutic option for this pathological condition.Chemical profiling, cytotoxicity and phytotoxicity of foliar volatiles of Hyptis suaveolens
Anita Sharma, Harminder Pal Singh, Daizy R Batish, Ravinder Kumar KohliPMID: 30665103 DOI: 10.1016/j.ecoenv.2018.12.091
Abstract
In the present study, the essential oil (EO) of Hyptis suaveolens has been explored for the first time for its phytotoxic and cytotoxic activities. The phytotoxic activity was assessed against rice (Oryza sativa) and its major troublesome weed, Echinochloa crus-galli, under laboratory and screenhouse conditions. GC-MS analysis revealed EO to be monoterpenoid (~ 79% monoterpenes) in nature with α-phellandrene (22.8%), α-pinene (10.1%) and limonene (8.5%) as the major chemical constituents. The laboratory bioassay showed a complete growth inhibitory effect of EO (≥ 2 mg mL) towards the germination and seedling growth of E. crus-galli. However, the inhibitory effect on rice was much less (~40% inhibition). EO caused visible injury, reduction in chlorophyll content, cell viability and ultimately led to complete wilting of E. crus-galli plants. In addition, EO altered the cell division in the meristematic cells of Allium cepa as depicted by ~63% decrease in mitotic index. EO exposure induced several aberrations at chromosomal (c-mitosis, anaphase bridges, chromosomal breakage, vagrant chromosomes, and sticky chromosomes) and cytological level (cytoplasm destruction, peripheral nuclei, and bi-nucleate cells). The present study concludes that H. suaveolens EO possesses phytotoxic activity due to its mito-depressive activity, and could serve as a natural herbicide under sustainable agricultural practices.
Insecticide activity of Curcuma longa (leaves) essential oil and its major compound α-phellandrene against Lucilia cuprina larvae (Diptera: Calliphoridae): Histological and ultrastructural biomarkers assessment
Amanda Chaaban, Vinicius Sobrinho Richardi, Alessandra Regina Carrer, Juliana Sperotto Brum, Roger Raupp Cipriano, Carlos Eduardo Nogueira Martins, Mário Antônio Navarro Silva, Cicero Deschamps, Marcelo Beltrão MolentoPMID: 30744891 DOI: 10.1016/j.pestbp.2018.10.002
Abstract
Lucilia cuprina, known as the Australian blowfly, is of high medico-sanitary and veterinary importance due to its ability to induce myiasis. Synthetic products are the most frequent form of fly control, but their indiscriminate use has selected for resistant populations and accounted for high levels of residues in animal products. This study aimed to assess the effect of essential oil from leaves of Curcuma longa (CLLEO), and its major compound α-phellandrene against L. cuprina L3. An additional goal was to determine the morphological alterations in target organs/tissues through ultrastructural assessment (SEM) and light microscopy, as well as macroscopic damage to cuticle induced by CLLEO. Groups of 20 L3 were placed on filter paper impregnated with increasing concentrations of CLLEO (0.15 to 2.86 μL/cm) and α-phellandrene (0.29 to 1.47 μL/cm
). Efficacy was determined by quantifying L3 mortality 6, 24 and 48 h after contact with CLLEO and by measuring the structural damage to L3. CLLEO and α-phellandrene inhibited adult emergence by 96.22 and 100%, respectively. Macroscopic cuticle damage, appeared as diffuse pigment and darkening of larval body, was caused by both extracts. The SEM revealed dryness on the cuticle surface, distortion of the sensorial structures and general degeneration in treated L3. Furthermore, alterations in target organs (digestive tract, fat body and brain) were noticed and shall be used as biomarkers in future attempts to elucidate the mechanism of action of these compounds. The vacuolar degeneration and pyknotic profiles observed in the brain tissue of treated larvae with both extracts and the decreased motility within <6 h after treatment leads us to suggest a neurotoxic activity of the products. This work demonstrates the potential use of CLLEO and α-phellandrene as bioinsecticides to be used against L. cuprina, representing an ecofriendly alternative for myiasis control in humans and animals.
